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  • Product: 3-Amino-5-allylthio-1,2,4-thiadiazole
  • CAS: 60093-12-1

Core Science & Biosynthesis

Foundational

Unveiling the Mechanistic Potential of 3-Amino-5-allylthio-1,2,4-thiadiazole: A Technical Guide for Drug Discovery Professionals

Abstract The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities. This technical guide addresses the specific molecule, 3-Amino-5-allylthio-1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities. This technical guide addresses the specific molecule, 3-Amino-5-allylthio-1,2,4-thiadiazole, a compound of interest for which detailed mechanistic data is not yet publicly available. In the absence of direct studies, this document serves as a forward-looking exploration of its potential mechanisms of action, grounded in the established biological activities of structurally related 1,2,4-thiadiazole derivatives. We will dissect the molecule's constituent functional groups—the 1,2,4-thiadiazole core, the 3-amino group, and the 5-allylthio substituent—to postulate its likely biological targets and signaling pathway interactions. Furthermore, this guide provides robust, detailed experimental protocols and workflows designed to systematically investigate these hypotheses, thereby offering a foundational research framework for scientists and drug development professionals.

Introduction: The 1,2,4-Thiadiazole Scaffold and the Subject Molecule

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, exists in several isomeric forms, including 1,2,4-thiadiazole and 1,3,4-thiadiazole.[1] These scaffolds are prevalent in a multitude of biologically active compounds, demonstrating activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory.[1][2] The 1,3,4-thiadiazole isomer is particularly well-represented in marketed drugs.[2] However, the 1,2,4-thiadiazole ring also forms the core of various synthetic compounds with significant therapeutic potential.[3]

Our subject molecule, 3-Amino-5-allylthio-1,2,4-thiadiazole (CAS 60093-12-1), combines the 1,2,4-thiadiazole core with two key functional groups: a 3-amino group and a 5-allylthio group. While specific research on this compound's mechanism of action is not currently in the public domain, the known bioactivities of related analogs allow us to formulate educated hypotheses regarding its potential therapeutic applications and molecular interactions.

Postulated Mechanisms of Action

Based on the extensive literature on thiadiazole derivatives, we can project several plausible mechanisms of action for 3-Amino-5-allylthio-1,2,4-thiadiazole. These hypotheses are rooted in the established activities of compounds sharing its core structure and functional moieties.

Enzyme Inhibition: A Prominent Target Class

Derivatives of the 1,2,4-thiadiazole and the broader thiadiazole family are known to be effective enzyme inhibitors. The sulfur and nitrogen atoms of the heterocyclic ring can engage in crucial interactions with metallic cofactors and amino acid residues within enzyme active sites.

One potential mechanism involves the irreversible inhibition of cysteine-dependent enzymes. The 1,2,4-thiadiazole ring can act as a thiol-trapping pharmacophore. It is conceivable that an active site cysteine residue of a target enzyme could nucleophilically attack the thiadiazole ring, leading to the formation of a disulfide bond between the enzyme and the compound. This covalent modification would result in the irreversible inactivation of the enzyme.

Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum antimicrobial and antifungal properties.[4] It is reasonable to hypothesize that 3-Amino-5-allylthio-1,2,4-thiadiazole may exhibit similar activities. The mechanism of such action could involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. The lipophilicity imparted by the allylthio group may facilitate the compound's transport across microbial cell membranes.

Anticancer Potential

Numerous 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activity.[5] A frequently proposed mechanism is the interference with DNA replication, as the thiadiazole ring can act as a bioisostere of pyrimidine, a fundamental component of nucleic acids. By mimicking the natural nucleobases, these compounds could disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

A Proposed Research Framework: Experimental Protocols for Mechanistic Elucidation

To investigate the postulated mechanisms of action for 3-Amino-5-allylthio-1,2,4-thiadiazole, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's biological activity.

General Enzyme Inhibition Screening

This initial screen aims to identify potential enzyme targets from a broad panel.

Methodology:

  • Compound Preparation: Prepare a stock solution of 3-Amino-5-allylthio-1,2,4-thiadiazole in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Enzyme Panel: Utilize a commercial enzyme inhibition screening service or an in-house panel of purified enzymes representing various classes (e.g., kinases, proteases, phosphatases).

  • Assay Conditions: Perform the assays according to the manufacturer's protocols, typically in a 96- or 384-well plate format. Include a vehicle control (DMSO) and a known inhibitor for each enzyme as a positive control. The test compound should be screened at a standard concentration (e.g., 10 µM).

  • Data Analysis: Calculate the percent inhibition for each enzyme relative to the vehicle control. A significant inhibition (e.g., >50%) warrants further investigation.

Cysteine Protease Inhibition Assay

This protocol specifically investigates the hypothesis of irreversible inhibition of cysteine proteases.

Methodology:

  • Enzyme Selection: Choose a representative cysteine protease (e.g., papain, cathepsin B).

  • Assay Principle: Utilize a fluorogenic substrate that releases a fluorescent signal upon cleavage by the enzyme.

  • Experimental Setup:

    • Pre-incubate the enzyme with varying concentrations of 3-Amino-5-allylthio-1,2,4-thiadiazole for different time intervals (e.g., 0, 15, 30, 60 minutes).

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Determine the IC₅₀ value at each pre-incubation time point. A time-dependent decrease in IC₅₀ suggests irreversible inhibition.

Antimicrobial Susceptibility Testing

This workflow determines the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microbial Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Broth Microdilution Method:

    • Prepare a two-fold serial dilution of the test compound in a 96-well plate containing the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include a positive control (microbe with no compound) and a negative control (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cancer Cell Viability and Apoptosis Assays

This protocol assesses the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HEK293).

  • MTT Assay for Cell Viability:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

    • Add MTT reagent, which is converted to a colored formazan product by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the IC₅₀ value.

  • Annexin V/Propidium Iodide Staining for Apoptosis:

    • Treat cells with the compound at its IC₅₀ concentration.

    • Stain the cells with fluorescently labeled Annexin V (detects early apoptosis) and propidium iodide (detects late apoptosis/necrosis).

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.

Visualizing Potential Mechanisms and Workflows

To further clarify the postulated mechanisms and experimental designs, the following diagrams are provided.

G cluster_mechanism Postulated Mechanism: Irreversible Cysteine Enzyme Inhibition Compound 3-Amino-5-allylthio- 1,2,4-thiadiazole Interaction Nucleophilic Attack by Cys-SH Compound->Interaction Enzyme Target Enzyme (with active site Cys) Enzyme->Interaction Complex Covalent Enzyme-Inhibitor Complex (Disulfide Bond) Interaction->Complex Inactivation Enzyme Inactivation Complex->Inactivation

Caption: Postulated irreversible inhibition of a cysteine-dependent enzyme.

G cluster_workflow Experimental Workflow: Anticancer Activity Assessment start Select Cancer and Normal Cell Lines mtt MTT Assay (Dose-Response & Time-Course) start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Annexin V / PI Staining (at IC50 concentration) ic50->apoptosis flow Flow Cytometry Analysis apoptosis->flow result Quantify Apoptosis vs. Necrosis flow->result

Caption: Workflow for evaluating the anticancer potential of the compound.

Conclusion and Future Directions

While the precise mechanism of action for 3-Amino-5-allylthio-1,2,4-thiadiazole remains to be elucidated through dedicated research, the established pharmacology of the 1,2,4-thiadiazole scaffold provides a strong foundation for targeted investigation. The hypotheses presented in this guide—centering on enzyme inhibition, antimicrobial activity, and anticancer effects—offer promising avenues for future studies. The detailed experimental protocols outlined herein provide a comprehensive framework for researchers to systematically unravel the biological activities of this and other novel thiadiazole derivatives. The insights gained from such studies will be invaluable in the ongoing quest for new and effective therapeutic agents.

References

  • MDPI. (2022-12-06). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
  • Hilaris Publisher. (n.d.). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publisher.
  • MDPI. (2022-12-06). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Retrieved from [Link]

  • ResearchGate. (2025-08-06). 3-(3-Amino-1,2,4-thiadiazol-5-YL) amino-5-substitutedamino-1,2,4- thiadiazoles and related systems as antimicrobial agents. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. Baghdad Science Journal. Retrieved from [Link]

  • ResearchGate. (2025-10-15). 5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Semantic Scholar. Retrieved from [Link]

Sources

Exploratory

13C NMR analysis of 3-Amino-5-allylthio-1,2,4-thiadiazole

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Amino-5-allylthio-1,2,4-thiadiazole Abstract This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Amino-5-allylthio-1,2,4-thiadiazole

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Amino-5-allylthio-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal and materials science. The 1,2,4-thiadiazole scaffold is a key feature in various pharmacologically active agents, making unambiguous structural confirmation essential for research and development.[1][2] This document moves beyond a simple recitation of data, offering a predictive analysis of the ¹³C NMR spectrum, a detailed, field-proven protocol for data acquisition, and a logical workflow for spectral interpretation. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently characterize this molecule and its analogues.

Foundational Principles: Structural and Electronic Overview

A successful ¹³C NMR analysis begins with a thorough understanding of the molecule's structure. 3-Amino-5-allylthio-1,2,4-thiadiazole is composed of three key functionalities that dictate the electronic environment, and thus the chemical shift, of each carbon atom:

  • 1,2,4-Thiadiazole Ring: This five-membered aromatic heterocycle contains three heteroatoms (two nitrogen, one sulfur). The carbons within this ring (C3 and C5) are significantly deshielded due to the high electronegativity of the adjacent nitrogen and sulfur atoms and the aromatic ring current. Consequently, they are expected to resonate at very high chemical shifts (downfield).[1]

  • Amino Group (-NH₂): Attached to C3, this electron-donating group will influence the chemical shift of its point of attachment, typically causing a slight shielding effect (upfield shift) compared to an unsubstituted carbon.

  • Allylthio Group (-S-CH₂-CH=CH₂): This substituent introduces three distinct aliphatic and olefinic carbons. The sulfur atom's effect on the adjacent methylene carbon (C1') is moderately deshielding. The two sp² hybridized carbons (C2' and C3') will appear in the characteristic alkene region of the spectrum.[3]

Below is a structural representation with systematic numbering used for the subsequent spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 15-20 mg of sample prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 13C Spectrum (Proton Decoupled) acq2->acq3 acq4 Acquire 2D NMR (HSQC/HMBC) (Optional, for confirmation) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 Peak Picking and Assignment proc3->proc4

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Step 1.1: Accurately weigh 15-20 mg of the purified compound into a clean, dry vial.

    • Step 1.2: Add approximately 0.7 mL of DMSO-d₆.

      • Rationale: DMSO-d₆ is an excellent solvent for many polar heterocyclic compounds that may have limited solubility in chloroform-d (CDCl₃). Its solvent peak at ~39.5 ppm does not typically interfere with expected signals for this molecule. [4] * Step 1.3: Gently vortex the vial until the sample is completely dissolved. A brief application of heat from a heat gun may be used if necessary, but caution is advised to prevent degradation.

    • Step 1.4: Transfer the clear solution into a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Step 2.1: Insert the NMR tube into the spectrometer.

    • Step 2.2: Lock the spectrometer on the deuterium signal from the DMSO-d₆.

    • Step 2.3: Tune the probe for ¹³C frequency and shim the magnetic field to achieve optimal homogeneity and resolution. A sharp, symmetrical solvent peak is indicative of good shimming.

  • ¹³C NMR Spectrum Acquisition:

    • Step 3.1: Set up a standard proton-decoupled ¹³C experiment.

    • Step 3.2: Key acquisition parameters should be set as follows: [4] * Spectral Width: 0 to 220 ppm. This range comfortably covers all expected carbon signals from aliphatic to heterocyclic.

      • Acquisition Time (at): 1.0 - 2.0 seconds. This provides adequate data points for good resolution.

      • Relaxation Delay (d1): 2.0 - 5.0 seconds. A longer delay is crucial for ensuring that quaternary carbons (C3 and C5), which have longer relaxation times, are properly observed and can be integrated if necessary.

      • Pulse Angle: 30-45 degrees. A smaller flip angle helps to reduce the necessary relaxation delay.

      • Number of Scans (ns): 1024 to 4096. A significant number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C isotope.

    • Step 3.3: Initiate the acquisition.

  • Data Processing and Interpretation:

    • Step 4.1: Once acquisition is complete, apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier Transform.

    • Step 4.2: Carefully phase the spectrum to ensure all peaks are positive and have a pure absorption lineshape. Apply a baseline correction algorithm.

    • Step 4.3: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not added, the residual DMSO solvent peak can be set to its known value of 39.51 ppm.

    • Step 4.4: Identify all peaks and compare their chemical shifts to the predicted values in the table above.

    • Step 4.5 (Self-Validation): For unambiguous assignment, it is highly recommended to run 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate each carbon with its directly attached protons, and HMBC (Heteronuclear Multiple Bond Correlation) to see 2- and 3-bond correlations. For example, an HMBC experiment should show a correlation from the protons on C1' to C5 of the thiadiazole ring, confirming their connectivity. [5]

Conclusion

The ¹³C NMR spectrum of 3-Amino-5-allylthio-1,2,4-thiadiazole is predicted to exhibit five distinct signals, with two highly deshielded peaks above 165 ppm corresponding to the heterocyclic ring carbons, two peaks in the alkene region between 115-138 ppm, and one moderately deshielded aliphatic signal around 35 ppm. The robust experimental protocol detailed herein provides a reliable method for acquiring high-fidelity data. By combining predictive analysis with this rigorous experimental approach and confirmatory 2D NMR techniques, researchers can achieve unambiguous structural elucidation, a critical step in the advancement of scientific discovery.

References

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • 5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research & Technology. [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

  • Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold The 1,2,4-thiadiazole ring system is a prominent heterocyclic motif that has garne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring system is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry and materials science.[1] These five-membered aromatic rings containing sulfur and nitrogen atoms are considered "privileged structures" due to their unique chemical properties and their ability to engage in diverse biological interactions.[1] Derivatives of 1,2,4-thiadiazole have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2] The incorporation of various substituents onto the thiadiazole core allows for the fine-tuning of their physicochemical properties and biological targets, making them attractive scaffolds for drug discovery and development.[1] The target molecule, 3-Amino-5-allylthio-1,2,4-thiadiazole (CAS 60093-12-1)[3], incorporates an amino group and an allylthio substituent, functionalities that offer potential for further chemical modification and may confer specific biological activities.

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole is designed as a two-step process, which is illustrated in the workflow diagram below. This pathway offers a logical and experimentally feasible approach based on analogous syntheses of substituted 3-amino-1,2,4-thiadiazoles.[4][5]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: S-Alkylation and Cyclization cluster_2 Work-up and Purification start Starting Materials: - Cyanamide - Carbon Disulfide - Potassium Hydroxide step1 Reaction in Aqueous Ethanol to form Potassium Cyanodithioimidocarbonate start->step1 step2 S-Alkylation with Allyl Bromide step1->step2 Intermediate step3 In-situ Oxidative Cyclization with Hydrogen Peroxide step2->step3 workup Precipitation, Filtration, and Washing step3->workup purify Recrystallization from Ethanol workup->purify end end purify->end Final Product: 3-Amino-5-allylthio-1,2,4-thiadiazole

Figure 1: Proposed workflow for the synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )PuritySupplier (Example)
CyanamideCH₂N₂42.04≥98%Sigma-Aldrich
Carbon DisulfideCS₂76.14≥99%Fisher Scientific
Potassium HydroxideKOH56.11≥85% (pellets)VWR
Allyl BromideC₃H₅Br120.9899%Acros Organics
Hydrogen PeroxideH₂O₂34.0130% w/w in H₂OMerck
EthanolC₂H₅OH46.0795% or AbsoluteDecon Labs
Diethyl Ether(C₂H₅)₂O74.12ACS GradeFisher Scientific

3.2. Step-by-Step Procedure

Step 1: Synthesis of Dipotassium Cyanodithioimidocarbonate Intermediate

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide (11.2 g, 0.2 mol) in 50 mL of 95% ethanol.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • To this cooled solution, add a solution of cyanamide (4.2 g, 0.1 mol) in 20 mL of 95% ethanol dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, add carbon disulfide (7.6 g, 6.1 mL, 0.1 mol) dropwise over 30 minutes while maintaining the temperature between 0-5 °C.

  • Stir the resulting yellow slurry vigorously at 0-5 °C for an additional 2 hours.

  • The formation of the dipotassium salt of cyanodithioimidocarbonate will result in a thick precipitate. The intermediate is used directly in the next step without isolation.

Step 2: S-Alkylation and Oxidative Cyclization to 3-Amino-5-allylthio-1,2,4-thiadiazole

  • To the slurry from Step 1, add allyl bromide (12.1 g, 8.9 mL, 0.1 mol) dropwise at 0-5 °C over 20 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture again to 0-5 °C in an ice-water bath.

  • Slowly add 30% hydrogen peroxide (11.3 mL, 0.11 mol) dropwise, keeping the internal temperature below 15 °C. This step is exothermic and requires careful monitoring.

  • Once the addition of hydrogen peroxide is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into 200 mL of ice-cold water.

  • A pale yellow solid should precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL).

  • Purify the crude product by recrystallization from ethanol to yield 3-Amino-5-allylthio-1,2,4-thiadiazole as a crystalline solid.

Reaction Mechanism

The proposed reaction mechanism involves the nucleophilic addition of the cyanamide anion to carbon disulfide, followed by S-alkylation and an intramolecular oxidative N-S bond formation.

G cluster_0 Nucleophilic Attack and Intermediate Formation cluster_1 S-Alkylation cluster_2 Oxidative Cyclization N≡C-NH₂ + OH⁻ N≡C-NH₂ + OH⁻ N≡C-NH⁻ + H₂O N≡C-NH⁻ + H₂O N≡C-NH₂ + OH⁻->N≡C-NH⁻ + H₂O Deprotonation N≡C-NH⁻ + S=C=S N≡C-NH⁻ + S=C=S N≡C-N=C(S⁻)₂ Cyanodithioimidocarbonate Dianion N≡C-NH⁻ + S=C=S->N≡C-N=C(S⁻)₂ Addition to CS₂ N≡C-N=C(S⁻)₂ + CH₂=CHCH₂Br N≡C-N=C(S⁻)₂ + CH₂=CHCH₂Br N≡C-N=C(S⁻)(SCH₂CH=CH₂) + Br⁻ N≡C-N=C(S⁻)(SCH₂CH=CH₂) + Br⁻ N≡C-N=C(S⁻)₂ + CH₂=CHCH₂Br->N≡C-N=C(S⁻)(SCH₂CH=CH₂) + Br⁻ SN2 Reaction N≡C-N=C(S⁻)(SCH₂CH=CH₂) S-allyl-N-cyanodithiocarbimidate Intermediate_Radical Intermediate_Radical N≡C-N=C(S⁻)(SCH₂CH=CH₂)->Intermediate_Radical Oxidation (H₂O₂) Thiadiazole_Ring 3-Amino-5-allylthio-1,2,4-thiadiazole Intermediate_Radical->Thiadiazole_Ring Intramolecular Cyclization (N-S bond formation)

Figure 2: Proposed reaction mechanism for the synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole.

The causality of this mechanism is rooted in established reactivity patterns. The initial deprotonation of cyanamide generates a potent nucleophile that readily attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate-like intermediate is then selectively S-alkylated by the electrophilic allyl bromide. The final and key step is the oxidative cyclization. Oxidizing agents like hydrogen peroxide or iodine facilitate the formation of a sulfur-nitrogen bond, leading to the stable aromatic 1,2,4-thiadiazole ring.[4][5] This type of intramolecular oxidative S-N bond formation is a common and efficient method for constructing the 1,2,4-thiadiazole core.[1]

Quantitative Data and Characterization

ParameterValueNotes
Reactant Quantities Based on a 0.1 mol scale
Cyanamide4.2 g (0.1 mol)1.0 equivalent
Potassium Hydroxide11.2 g (0.2 mol)2.0 equivalents
Carbon Disulfide7.6 g (0.1 mol)1.0 equivalent
Allyl Bromide12.1 g (0.1 mol)1.0 equivalent
Hydrogen Peroxide (30%)11.3 mL (~0.11 mol)1.1 equivalents
Reaction Conditions
Temperature (Step 1)0-5 °CCritical for controlling side reactions
Temperature (Step 2)0-15 °C (addition), then RTControl of exotherm during oxidation
Reaction Time~7 hoursTotal reaction time
Product Information
Product Name3-Amino-5-allylthio-1,2,4-thiadiazole
Molecular FormulaC₅H₇N₃S₂[3]
Molecular Weight173.26 g/mol [3]
Theoretical Yield17.33 gBased on 0.1 mol scale
Expected AppearancePale yellow to white crystalline solidBased on similar compounds
Expected Analytical Data
¹H NMR (CDCl₃, δ ppm)~5.9 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~5.0 (br s, 2H, -NH₂), ~3.6 (d, 2H, -S-CH₂-)Estimated values
¹³C NMR (CDCl₃, δ ppm)~175, ~165, ~132, ~118, ~38Estimated values for ring and allyl carbons
Mass Spec (m/z)173 (M⁺)Expected molecular ion peak

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory at all times. All operations should be conducted within a certified chemical fume hood.

Reagent-Specific Hazards:

  • Carbon Disulfide: Highly flammable and toxic. It has a low flash point and should be handled with extreme care away from any ignition sources. It is also a neurotoxin.

  • Allyl Bromide: A lachrymator, toxic, and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrogen Peroxide (30%): Strong oxidizer. Can cause skin and eye burns. Avoid contact with combustible materials.

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The protocol detailed herein presents a scientifically sound and logical approach for the synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole. By leveraging established methodologies for the construction of the 1,2,4-thiadiazole ring system, this guide provides researchers with a practical starting point for obtaining this valuable heterocyclic compound. The successful execution of this protocol will enable further investigation into the chemical and biological properties of this molecule, contributing to the broader field of medicinal and materials chemistry.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

  • Kavitha, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
  • Frija, L. M. T., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry.
  • Nakka, M., et al. (2020). Molecular Iodine-Promoted [3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused[3][4][6] Thiadiazoles/Selenadiazoles. The Journal of Organic Chemistry.

  • Nath, J., & Patel, B. K. (2009). A one-pot preparation of cyanamide from dithiocarbamate using molecular iodine. Tetrahedron Letters.
  • Khan, I., et al. (2022). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[3][4][6]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers in Chemistry.

  • Al-Abdullah, E. S. (2011). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. PubMed.
  • Drapak, V. I., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.
  • Ugale, M. R., & Berad, B. N. (2013). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research and Technology.
  • Ullah, Z., et al. (2022). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central.
  • Al-Amiery, A. A., et al. (2012). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity.
  • Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole.
  • Jamir, L., et al. (2012). Environmentally Benign One-Pot Synthesis of Cyanamides from Dithiocarbamates Using I2 and H2O2.
  • Yakan, H., et al. (2023). Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles. Bentham Science.
  • Al-Jubouri, H. R. S., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research.
  • Kumar, P., et al. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
  • Onwudiwe, D. C., & Ajibade, P. A. (2018).
  • PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole. Retrieved from [Link]

  • Hogarth, G. (2015).
  • Jamir, L., et al. (2012). Environmentally Benign One-Pot Synthesis of Cyanamides from Dithiocarbamates Using I2 and H2O2. Taylor & Francis Online.

Sources

Application

Application Notes and Protocols for Evaluating the Anticancer Activity of 3-Amino-5-allylthio-1,2,4-thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the 1,2,4-Thiadiazole Scaffold in Oncology The pursuit of novel chemical entities with potent and selective anticancer activity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 1,2,4-Thiadiazole Scaffold in Oncology

The pursuit of novel chemical entities with potent and selective anticancer activity is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic compounds, the thiadiazole ring system has emerged as a "versatile scaffold" of significant interest.[1] Thiadiazoles, five-membered rings containing sulfur and nitrogen, are bioisosteres of other critical heterocycles like pyrimidines and oxadiazoles.[1] The 1,2,4-thiadiazole isomer, in particular, possesses a unique mesoionic character that may facilitate its ability to cross cellular membranes and engage with intracellular targets.[1]

This guide focuses specifically on 3-Amino-5-allylthio-1,2,4-thiadiazole derivatives . The strategic incorporation of an amino group at the 3-position and an allylthio group at the 5-position offers distinct chemical properties. The amino group can act as a crucial hydrogen bond donor, while the allylthio moiety provides a lipophilic and reactive handle. The allyl group, a common motif in medicinal chemistry, can influence pharmacokinetic properties and potentially interact with biological thiols, such as cysteine residues in proteins.[2][3]

The objective of these application notes is to provide a comprehensive, field-proven framework for the synthesis, in vitro screening, and in vivo evaluation of this promising class of compounds. This document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and logical progression from chemical synthesis to preclinical assessment.

Section 1: Synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole Derivatives

A reliable synthetic route is the foundation of any drug discovery campaign. The synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles is often achieved through the oxidative cyclization of guanidine or thiourea-based precursors.[4][5][6] A common and effective method involves an iodine-mediated oxidative N-S bond formation, which proceeds under mild, metal-free conditions.[7][8]

Protocol 1.1: General Synthesis via Oxidative Cyclization

This protocol describes a representative synthesis starting from an N-allyl-thiourea precursor.

Rationale: This method is chosen for its operational simplicity, use of a readily available oxidant (iodine), and broad substrate applicability, making it suitable for generating a library of derivatives for structure-activity relationship (SAR) studies.[7]

Materials:

  • Allyl isothiocyanate

  • Guanidine hydrochloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Iodine (I₂)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Precursor Synthesis (1-allyl-3-formamidinothiocarbamide):

    • To a stirred solution of guanidine hydrochloride (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) and cool the mixture to 0 °C.

    • Slowly add allyl isothiocyanate (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to yield the crude thiourea precursor. This intermediate can often be used in the next step without further purification.

  • Oxidative Cyclization:

    • Dissolve the crude precursor from Step 1 in a suitable solvent like DCM or ethanol.

    • Add a solution of iodine (I₂, 1.1 eq) in the same solvent dropwise at room temperature. A color change is typically observed.

    • Stir the reaction for 2-4 hours at room temperature. Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, quench the excess iodine by adding saturated Na₂S₂O₃ solution until the brown color disappears.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

    • Combine the pure fractions and evaporate the solvent to yield the final 3-Amino-5-allylthio-1,2,4-thiadiazole derivative.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Postulated Mechanisms of Anticancer Activity

While the precise targets of 3-Amino-5-allylthio-1,2,4-thiadiazole are subject to investigation, the broader thiadiazole class is known to exert anticancer effects through multiple mechanisms.[1][9] Understanding these potential pathways is critical for designing hypothesis-driven experiments.

  • Kinase Inhibition: Many nitrogen-containing heterocycles are potent kinase inhibitors.[10] These derivatives could potentially target key kinases in proliferative signaling pathways (e.g., EGFR, VEGFR, CDKs), leading to cell growth arrest.

  • Induction of Apoptosis: Thiadiazole derivatives have been shown to induce programmed cell death.[9] This can be triggered by disrupting mitochondrial function, increasing reactive oxygen species (ROS), or modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.

  • Cell Cycle Arrest: By interfering with the cell division machinery, these compounds can cause cells to accumulate in specific phases of the cell cycle (e.g., G2/M), preventing proliferation.[11]

  • Tubulin Polymerization Inhibition: Some thiadiazoles act as microtubule-destabilizing agents, similar to vinca alkaloids, by binding to tubulin and preventing the formation of the mitotic spindle.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Thiadiazole 3-Amino-5-allylthio- 1,2,4-thiadiazole (Hypothesized Target) Thiadiazole->RAF Inhibition Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Section 3: Application Notes - A Strategic In Vitro Evaluation Workflow

A tiered screening approach is essential for efficiently identifying promising lead compounds. This workflow prioritizes resource allocation by eliminating inactive compounds early and dedicating more complex, mechanistic studies to the most potent hits.

The Causality of the Workflow:

  • Primary Screen (Cytotoxicity): The initial goal is to determine if the compound has any biological activity against cancer cells. The MTT assay is a rapid, cost-effective, and high-throughput method for assessing broad cytotoxicity.[12]

  • Selectivity Assessment: A critical step is to determine if the compound is selectively toxic to cancer cells. This is achieved by concurrently testing against a non-malignant cell line (e.g., human fibroblasts or epithelial cells). A high therapeutic index (ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells) is a desirable characteristic.

  • Secondary Screens (Mechanistic Assays): For compounds showing potent and selective activity, the next step is to understand how they work. Assays for apoptosis (Annexin V/PI) and cell cycle disruption (Propidium Iodide staining) provide the first layer of mechanistic insight.

  • Panel Screening: To understand the breadth of activity, promising compounds should be tested against a diverse panel of cancer cell lines, such as the NCI-60 panel, which represents nine different tumor types.[13][14][15][16]

G cluster_workflow In Vitro Screening Workflow start Synthesized Derivative Library step1 Primary Screen: MTT Assay on a Single Cancer Cell Line start->step1 decision1 Potent? (e.g., IC50 < 10 µM) step1->decision1 step2 Selectivity Screen: MTT on Normal (Non-cancerous) Cell Line decision1->step2 Yes end_discard Discard or Deprioritize decision1->end_discard No decision2 Selective? step2->decision2 step3 Secondary (Mechanistic) Screens: - Apoptosis (Annexin V) - Cell Cycle (PI Staining) decision2->step3 Yes decision2->end_discard No step4 Tertiary Screen: NCI-60 Panel or Disease-Specific Panel step3->step4 end_hit Promising Hit for In Vivo Studies step4->end_hit

Caption: A logical workflow for in vitro anticancer drug screening.

Section 4: Core Experimental Protocols

Protocol 4.1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[17][18]

Materials:

  • 96-well flat-bottom plates

  • Cancer and non-cancerous cell lines

  • Complete culture medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Exposure: Incubate the cells with the compound for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Carefully aspirate the medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[19]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.[19]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (or 590 nm) with a reference wavelength of 630 nm.

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4.2: Apoptosis Detection (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[20][21]

Materials:

  • 6-well plates

  • Flow cytometer

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold PBS

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant (floating cells).

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI solution.[22][23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[22] Analyze immediately by flow cytometry.

  • Interpretation:

    • Q1 (Annexin V- / PI-): Live cells

    • Q2 (Annexin V+ / PI-): Early apoptotic cells

    • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q4 (Annexin V- / PI+): Necrotic cells

Protocol 4.3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye that fluoresces when it intercalates into the DNA double helix. The fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M).[25]

Materials:

  • 6-well plates

  • Flow cytometer

  • Cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[26][27]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at relevant concentrations for 24-48 hours.

  • Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet (1-2 x 10⁶ cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[27][28]

  • Storage: Incubate at 4°C for at least 1 hour (or store at -20°C for several weeks).[25]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[27]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. Use a linear scale for the PI fluorescence channel.

  • Interpretation: Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Section 5: In Vivo Efficacy Evaluation

After demonstrating promising in vitro activity, the next critical step is to evaluate the compound's efficacy in a living organism. The cell line-derived xenograft (CDX) model is a standard and robust platform for this purpose.[29][30][31]

Protocol 5.1: Subcutaneous Human Tumor Xenograft Model

Principle: Human cancer cell lines are implanted subcutaneously into immunodeficient mice, where they form solid tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess anti-tumor efficacy.[29]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or NOD/SCID), typically 6-8 weeks old.

  • Cancer cell line known to be tumorigenic.

  • Matrigel or similar extracellular matrix.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% CMC, saline with 5% DMSO).

  • Dosing equipment (e.g., oral gavage needles, syringes).

  • Digital calipers.

  • Anesthetic and euthanasia supplies.

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Cell Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. Subcutaneously inject 100 µL (containing 5-10 million cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size, typically 100-150 mm³.

  • Randomization: Measure tumor volumes using the formula: Volume = (Length x Width²)/2. Randomize mice into treatment groups (e.g., Vehicle Control, Positive Control, Test Compound Dose 1, Test Compound Dose 2) with similar average tumor volumes.

  • Treatment: Administer the test compound and controls via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule (e.g., daily, twice weekly) for 2-4 weeks.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

  • Analysis: At the endpoint, euthanize the mice, excise the tumors, and measure their final weight. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

G cluster_timeline In Vivo Xenograft Study Timeline day_minus_7 Day -7: Cell Culture Expansion day_0 Day 0: Subcutaneous Cell Implantation day_minus_7->day_0 day_7_10 Days 7-10: Tumor Growth to ~100-150 mm³ day_0->day_7_10 day_11 Day 11: Randomization into Groups day_7_10->day_11 day_12_25 Days 12-25: Treatment Period (Dosing, Tumor & Body Weight Measurement) day_11->day_12_25 day_26 Day 26 (Endpoint): Euthanasia, Tumor Excision, Final Analysis day_12_25->day_26

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole

Welcome to the technical support center for the synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Introduction

The synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole is a critical process in the development of various biologically active molecules. The most common and efficient synthetic route involves a two-step process: first, the formation of the 3-amino-5-mercapto-1,2,4-thiadiazole precursor, followed by the selective S-alkylation with an allyl halide. While this pathway is generally robust, a number of side reactions can occur, leading to impurities, low yields, and difficulties in purification. This guide will address the most frequently encountered issues in a question-and-answer format, providing both the underlying chemical principles and actionable troubleshooting protocols.

General Synthetic Pathway

The overall synthetic scheme for 3-Amino-5-allylthio-1,2,4-thiadiazole is illustrated below. Understanding this pathway is the first step in diagnosing and resolving experimental issues.

Synthetic_Pathway cluster_step1 Step 1: Thiadiazole Ring Formation cluster_step2 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide Mercapto_Thiadiazole 3-Amino-5-mercapto- 1,2,4-thiadiazole Thiosemicarbazide->Mercapto_Thiadiazole Oxidative Cyclization Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Mercapto_Thiadiazole Final_Product 3-Amino-5-allylthio- 1,2,4-thiadiazole Mercapto_Thiadiazole->Final_Product Nucleophilic Substitution Allyl_Halide Allyl Bromide or Allyl Chloride Allyl_Halide->Final_Product Base Base Base->Final_Product

A two-step synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Final Product

Question: My overall yield of 3-Amino-5-allylthio-1,2,4-thiadiazole is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from issues in either the ring formation or the S-alkylation step. Let's break down the possibilities:

In Step 1 (Ring Formation):

  • Incomplete Cyclization: The oxidative cyclization of thiosemicarbazide or its derivatives to form the 3-amino-5-mercapto-1,2,4-thiadiazole ring may not go to completion. This can be due to insufficient reaction time, incorrect temperature, or a suboptimal choice of oxidizing agent.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.

      • Temperature Control: Ensure the reaction temperature is maintained as per the literature protocol. Some cyclizations require initial cooling followed by a gradual warm-up.

      • Oxidant Choice: Common oxidants for this transformation include hydrogen peroxide, iodine, or ferric chloride. The choice of oxidant can significantly impact the yield and purity. If one oxidant gives poor results, consider exploring alternatives.

  • Formation of Isomeric Byproducts: A significant side reaction during the synthesis of the mercapto precursor is the formation of 2,5-diamino-1,3,4-thiadiazole[1]. This byproduct will not undergo the desired S-alkylation, thus reducing the overall yield.

    • Troubleshooting:

      • pH Control: The pH of the reaction medium can influence the reaction pathway. Acidic conditions often favor the formation of the desired mercapto compound[1].

      • Purification of Intermediate: It is highly recommended to purify the 3-amino-5-mercapto-1,2,4-thiadiazole intermediate before proceeding to the alkylation step. This can often be achieved by recrystallization.

In Step 2 (S-Alkylation):

  • Suboptimal Base: The choice and amount of base are critical for the deprotonation of the thiol group to form the highly nucleophilic thiolate. An inappropriate base can lead to incomplete reaction or side reactions.

    • Troubleshooting:

      • Base Strength: Use a base that is strong enough to deprotonate the thiol but not so strong that it promotes side reactions. Common choices include potassium carbonate, sodium hydroxide, or triethylamine.

      • Stoichiometry: Use at least one equivalent of base relative to the mercapto-thiadiazole.

  • Competitive N-Alkylation: The amino group at the 3-position and the ring nitrogens are also nucleophilic and can compete with the sulfur for the allyl halide. This leads to a mixture of S- and N-alkylated products, reducing the yield of the desired isomer.

    • Troubleshooting:

      • Reaction Conditions: S-alkylation is generally favored under milder conditions (lower temperature, weaker base)[2]. Running the reaction at or below room temperature can improve the regioselectivity.

      • Solvent Choice: The choice of solvent can influence the nucleophilicity of the different sites. Protic solvents can solvate the amino group, potentially reducing its nucleophilicity.

Alkylation_Selectivity Mercapto_Thiadiazole 3-Amino-5-mercapto- 1,2,4-thiadiazole Desired_Product S-Alkylated Product (Desired) Mercapto_Thiadiazole->Desired_Product S-attack Side_Product_N_amino N-Alkylated (Amino) (Side Product) Mercapto_Thiadiazole->Side_Product_N_amino N-attack (amino) Side_Product_N_ring N-Alkylated (Ring) (Side Product) Mercapto_Thiadiazole->Side_Product_N_ring N-attack (ring) Allyl_Halide Allyl-X Allyl_Halide->Desired_Product Allyl_Halide->Side_Product_N_amino Allyl_Halide->Side_Product_N_ring

Competitive S- and N-alkylation pathways.
Issue 2: Presence of Multiple Spots on TLC After Alkylation

Question: After the S-alkylation step, my TLC plate shows multiple spots, even after a full conversion of the starting material. What are these impurities?

Answer:

The presence of multiple spots on TLC is a strong indicator of side reactions. The most common impurities are:

  • N-Alkylated Isomers: As discussed above, alkylation can occur on the exocyclic amino group or the ring nitrogens. These isomers often have similar polarities to the desired S-alkylated product, making them difficult to separate.

    • Identification: These isomers will have the same mass as the desired product in mass spectrometry analysis. Their identity can be confirmed by 2D NMR techniques such as HMBC, which can show correlations between the allyl protons and the nitrogen-bearing carbons.

  • Dialkylated Products: It is possible for both the sulfur and a nitrogen atom to be alkylated, leading to a dialkylated product.

    • Identification: This impurity will have a higher mass than the desired product, corresponding to the addition of two allyl groups.

  • Oxidized Byproducts: The thioether in the final product can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.

    • Identification: These byproducts will have masses corresponding to the addition of one (sulfoxide) or two (sulfone) oxygen atoms.

  • Unreacted Allyl Halide and its Decomposition Products: If an excess of allyl halide is used, it may remain in the reaction mixture. Allyl halides can also hydrolyze or polymerize under certain conditions.

Troubleshooting Protocol for Impurity Identification and Removal:

Potential Impurity Identification Method Recommended Purification Strategy
N-Alkylated IsomersMass Spectrometry (same mass), 2D NMR (HMBC)Column chromatography with a carefully selected solvent system. A gradient elution may be necessary.
Dialkylated ProductsMass Spectrometry (M + 41 amu)Column chromatography. These are typically less polar than the mono-alkylated product.
Sulfoxide/SulfoneMass Spectrometry (M + 16 or M + 32 amu)Column chromatography. These are typically more polar than the desired product.
Issue 3: Product Instability or Discoloration

Question: My final product, 3-Amino-5-allylthio-1,2,4-thiadiazole, appears to be unstable and discolors over time. What is happening and how can I prevent it?

Answer:

The stability of 3-Amino-5-allylthio-1,2,4-thiadiazole can be compromised by several factors. The 1,2,4-thiadiazole ring itself is generally stable, but can be susceptible to degradation under harsh conditions[3].

  • Oxidation: The primary cause of discoloration is often the oxidation of the thioether to colored impurities. This can be accelerated by exposure to air, light, and trace metal contaminants.

    • Prevention:

      • Inert Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon).

      • Light Protection: Store in an amber vial or in a dark place.

      • Purity: Ensure the product is free from metal contaminants from reagents or reaction vessels.

  • Acid/Base Sensitivity: Strong acids or bases can catalyze the decomposition of the thiadiazole ring[3].

    • Prevention:

      • Neutral pH: Ensure the product is isolated and stored under neutral conditions. If an acid or base was used in the workup, ensure it is completely removed.

      • Aqueous Workup: When performing an aqueous workup, use a buffered solution if there is a concern about pH excursions.

  • Residual Solvents: Trapped solvents can contribute to degradation over time.

    • Prevention:

      • Thorough Drying: Dry the final product thoroughly under high vacuum.

Summary of Key Troubleshooting Points

Symptom Potential Cause(s) Suggested Action(s)
Low Overall YieldIncomplete cyclization, Isomeric byproduct formation, Suboptimal alkylation conditionsMonitor reaction completion, Purify intermediate, Optimize base and temperature for alkylation
Multiple Spots on TLCN-alkylation, Dialkylation, OxidationCharacterize byproducts with MS and NMR, Use column chromatography for purification
Product Discoloration/InstabilityOxidation, Acid/base degradation, Residual solventsStore under inert atmosphere, Protect from light, Ensure neutral pH, Dry thoroughly

References

  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

  • American Cyanamid. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. U.S. Patent 2,891,961.
  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • Journal of Organometallic Chemistry. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT calculations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Amino-5-allylthio-1,2,4-thiadiazole

Welcome to the technical support center for the purification of 3-Amino-5-allylthio-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Amino-5-allylthio-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic compound. By understanding the underlying chemical principles of the purification process, you can effectively troubleshoot and optimize your experiments for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 3-Amino-5-allylthio-1,2,4-thiadiazole?

A1: The impurities in your crude product are largely dependent on the synthetic route employed. A prevalent method for synthesizing 3-amino-5-substituted-1,2,4-thiadiazoles is the oxidative cyclization of an appropriate amidinothiourea precursor.[1] In this case, you can expect to find:

  • Unreacted Starting Materials: Such as the corresponding amidinothiourea and the oxidizing agent (e.g., iodine).

  • Side-Reaction Products: Formation of isomeric thiadiazoles or over-oxidation products can occur.

  • Inorganic Salts: If the synthesis involves basic or acidic conditions, residual salts may be present.

Another synthetic approach involves the reaction of amidines with isothiocyanates.[2] This route may introduce unreacted starting materials as the primary contaminants.

Q2: My crude product is a sticky oil/gum. How can I solidify it for easier handling?

A2: A sticky or oily crude product often indicates the presence of residual solvents or low-melting impurities. Before attempting large-scale purification, try triturating a small sample with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization or precipitate the desired compound as a solid, which can then be filtered and washed.

Q3: What is the best initial purification strategy for 3-Amino-5-allylthio-1,2,4-thiadiazole?

A3: For most heterocyclic compounds, including aminothiadiazole derivatives, recrystallization is an excellent first step. It is a cost-effective and scalable method for removing a significant portion of impurities. The choice of solvent is critical and should be determined through small-scale solubility tests.

Q4: How do I choose a suitable recrystallization solvent?

A4: An ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. Based on the polar nature of the amino and thiadiazole groups, start with polar protic solvents like ethanol, isopropanol, or mixtures of ethanol and water. For less polar impurities, a mixed solvent system, such as ethyl acetate/hexanes, might be effective.

Q5: I've tried recrystallization, but my compound is still not pure. What's the next step?

A5: If recrystallization fails to yield a product of the desired purity, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase. For polar compounds like 3-Amino-5-allylthio-1,2,4-thiadiazole, silica gel is a common stationary phase.

Q6: How stable is the allylthio group during purification?

Troubleshooting Purification Challenges

This section provides a more in-depth look at common problems and their solutions during the purification of 3-Amino-5-allylthio-1,2,4-thiadiazole.

Problem 1: Low Recovery After Recrystallization

Cause:

  • The chosen solvent is too good at dissolving the compound, even at low temperatures.

  • Too much solvent was used.

  • The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.

Solution:

  • Solvent Selection: Re-evaluate your choice of solvent. If your compound is too soluble, try a less polar solvent or a mixed solvent system.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Problem 2: Oiling Out During Recrystallization

Cause:

  • The melting point of the compound is lower than the boiling point of the solvent.

  • The presence of impurities that depress the melting point.

Solution:

  • Change Solvent: Select a solvent with a lower boiling point.

  • Use a Mixed Solvent System: Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes turbid. Heat to clarify and then cool slowly.

  • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Problem 3: Poor Separation During Column Chromatography

Cause:

  • Incorrect mobile phase polarity.

  • Column overloading.

  • Improper column packing.

Solution:

  • Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[3] A good starting point for polar compounds is a mixture of ethyl acetate and hexanes. The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.

  • Sample Loading: Do not overload the column. As a general rule, use a 1:20 to 1:50 ratio of crude material to silica gel by weight.

  • Proper Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.[3]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, add the crude 3-Amino-5-allylthio-1,2,4-thiadiazole and the minimum volume of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until a slight turbidity persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., to 20%, 30%, etc., ethyl acetate in hexanes) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification Method Typical Solvent System Advantages Disadvantages
Recrystallization Ethanol/Water, IsopropanolCost-effective, scalableMay not remove closely related impurities
Column Chromatography Ethyl Acetate/Hexanes gradientHigh resolution for complex mixturesMore time-consuming, requires more solvent

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Pure_Solid Pure Solid Recrystallization->Pure_Solid High Purity Impure_Solid Impure Solid Recrystallization->Impure_Solid Low Purity Column_Chromatography Column Chromatography Impure_Solid->Column_Chromatography Further Purification Final_Product Final Pure Product Column_Chromatography->Final_Product

Caption: A typical workflow for the purification of 3-Amino-5-allylthio-1,2,4-thiadiazole.

Troubleshooting Logic

Troubleshooting_Logic Start Purification Issue Low_Recovery Low Recovery? Start->Low_Recovery Oiling_Out Oiling Out? Start->Oiling_Out Poor_Separation Poor Separation (TLC/Column)? Start->Poor_Separation Solvent_Check Check Solvent Choice & Volume Low_Recovery->Solvent_Check Yes Solvent_BP Use Lower Boiling Point Solvent Oiling_Out->Solvent_BP Yes Mobile_Phase Optimize Mobile Phase via TLC Poor_Separation->Mobile_Phase Yes Cooling_Rate Slow Down Cooling Solvent_Check->Cooling_Rate Mixed_Solvent Try Mixed Solvent System Solvent_BP->Mixed_Solvent Column_Conditions Check Column Packing & Loading Mobile_Phase->Column_Conditions

Caption: Decision tree for troubleshooting common purification problems.

References

  • Ugale, M. R., & Berad, B. N. (n.d.). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. IJERT.
  • Antony P., M., Chakravarthy A. S., J., & Ila, H. (2024). A facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles. Journal of Organic Chemistry, 89, 4453-4460.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Niraimathi, V., & Suresh, R. (2024).
  • Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. (n.d.).
  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.).
  • Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977.
  • Shen, C., Xiao, H., & Parkin, K. L. (2002). In vitro stability and chemical reactivity of thiosulfinates. Journal of Agricultural and Food Chemistry, 50(9), 2644–2651.
  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. (n.d.).
  • Thiadiazoles and Their Properties. (n.d.). ISRES.
  • A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole. (n.d.). Benchchem.
  • Column chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Synthesis and Characterization of Some New 1,3,4-Thiadiazol Deriv
  • Synthesis of novel 2-amino thiazole deriv
  • Allylthiourea (Thiosinamine). (n.d.). MedchemExpress.com.
  • Jatangi, N., Tumula, N., Palakodety, R. K., & Nakka, M. (2018). I2-mediated oxidative C-N and N-S bond formations in water enable a metal-free, environmentally benign and convenient strategy for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. The Journal of Organic Chemistry, 83(10), 5715–5723.

Sources

Troubleshooting

Technical Support Center: Stability of 3-Amino-5-allylthio-1,2,4-thiadiazole in Solution

Welcome to the technical support center for 3-Amino-5-allylthio-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-allylthio-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability-related challenges you may encounter during your experiments. Our approach is rooted in fundamental chemical principles and field-proven laboratory practices to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Stability Profile of 3-Amino-5-allylthio-1,2,4-thiadiazole

3-Amino-5-allylthio-1,2,4-thiadiazole is a heterocyclic compound with a structural backbone that promises significant biological activity. The 1,2,4-thiadiazole ring, due to its aromatic character, generally imparts a degree of stability to the molecule. However, the presence of the exocyclic amino and allylthio functional groups introduces potential sites for chemical degradation under various experimental conditions. This guide will walk you through the potential stability issues, how to identify them, and the best practices to mitigate them.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 3-Amino-5-allylthio-1,2,4-thiadiazole in solution.

Q1: What are the most likely degradation pathways for 3-Amino-5-allylthio-1,2,4-thiadiazole in solution?

A1: Based on the chemical structure, the primary potential degradation pathways include:

  • Oxidation of the Allylthio Group: The sulfur atom in the allylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone. This is a common degradation pathway for thioethers.[1]

  • Hydrolysis of the Thioether Linkage: While generally more stable than esters, the thioether bond can be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the allyl group.

  • Reactions involving the Allyl Group: The double bond in the allyl group can undergo addition reactions, especially in the presence of electrophiles or radical species.

  • Degradation of the Amino Group: The exocyclic amino group can be a site for various reactions, including deamination, which is a known degradation pathway for amino-substituted heterocycles.[2][3]

  • Ring Opening of the Thiadiazole Core: Although the 1,2,4-thiadiazole ring is relatively stable, extreme pH conditions or the presence of potent nucleophiles could potentially lead to ring-opening reactions.

Q2: How do pH and temperature affect the stability of this compound?

A2:

  • pH: Both acidic and basic conditions can promote the hydrolysis of the thioether linkage and potentially influence the stability of the thiadiazole ring. The amino group's protonation state will also vary with pH, which can affect its reactivity.

  • Temperature: Elevated temperatures generally accelerate the rate of all chemical reactions, including degradation pathways. For this reason, it is crucial to consider the thermal stability of the compound in your experimental setup.

Q3: What solvents are recommended for dissolving and storing 3-Amino-5-allylthio-1,2,4-thiadiazole?

A3: The choice of solvent is critical.

  • Recommended Solvents: Aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions to minimize hydrolysis. For aqueous buffers, it is advisable to prepare fresh solutions before each experiment.

  • Solvents to Use with Caution: Protic solvents, especially water and alcohols, can participate in hydrolysis reactions. If their use is unavoidable, solutions should be used promptly, and the pH should be controlled. Avoid solvents that may contain reactive impurities (e.g., peroxides in aged ethers).

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common stability-related issues encountered during experiments.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Inconsistent or lower-than-expected biological activity. Degradation of the active compound in the assay medium.1. Analyze Compound Purity: Re-analyze the purity of your stock solution and the compound in the final assay buffer using a stability-indicating method like HPLC-UV. This will confirm if degradation has occurred. 2. Prepare Fresh Solutions: Always prepare fresh dilutions from a recently prepared stock solution for each experiment. 3. Control Incubation Time and Temperature: Minimize the incubation time at physiological temperatures (e.g., 37°C) if thermal degradation is suspected.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) over time. Formation of degradation products.1. Characterize Degradants: If possible, use LC-MS/MS to identify the mass of the new peaks to hypothesize their structures (e.g., an increase of 16 amu may suggest sulfoxide formation). 2. Conduct Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress conditions to intentionally generate and identify potential degradation products.[4] This provides a fingerprint of potential impurities.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Verify Solubility: Determine the solubility of the compound in your chosen solvent system at the experimental concentration and temperature. 2. Filter Solutions: Always filter your solutions through a syringe filter (e.g., 0.22 µm) before use to remove any pre-existing particulates or newly formed precipitates.
Discoloration of the solution. Formation of chromophoric degradation products.1. Visual Inspection: Note any changes in the color of your stock or working solutions. 2. UV-Vis Spectroscopy: Run a UV-Vis scan of the fresh and aged solutions to detect any changes in the absorption spectrum, which can indicate structural changes.

Experimental Protocols

Protocol 1: General Solution Preparation and Handling
  • Weighing: Weigh the solid 3-Amino-5-allylthio-1,2,4-thiadiazole in a controlled environment with low humidity.

  • Dissolution: Dissolve the compound in a high-quality, anhydrous aprotic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Storage of Stock Solution: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final concentration in the desired aqueous buffer. Use the working solution immediately.

Protocol 2: Basic Forced Degradation Study

This protocol is designed to identify potential degradation pathways and is a crucial part of method development for stability-indicating assays.

  • Prepare Stock Solution: Prepare a stock solution of 3-Amino-5-allylthio-1,2,4-thiadiazole in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples, including a non-stressed control, by a suitable analytical method such as HPLC with UV or MS detection to observe the formation of degradation products.[5][6]

Visualizing Stability Concepts

Potential Degradation Pathway of 3-Amino-5-allylthio-1,2,4-thiadiazole

G A 3-Amino-5-allylthio-1,2,4-thiadiazole B Oxidation A->B C Hydrolysis (Acid/Base) A->C D Deamination A->D E Sulfoxide/Sulfone Derivatives B->E F Thiol and Allyl Alcohol C->F G 3-Hydroxy-5-allylthio-1,2,4-thiadiazole D->G

Caption: Potential degradation pathways for 3-Amino-5-allylthio-1,2,4-thiadiazole.

Troubleshooting Workflow for Stability Issues

G start Inconsistent Experimental Results q1 Is compound stability suspected? start->q1 a1 Analyze sample purity (e.g., HPLC) q1->a1 Yes a2_no Investigate other experimental variables q1->a2_no No q2 Degradation confirmed? a1->q2 a2_yes Implement preventative measures: - Fresh solutions - Inert atmosphere - Control temperature/light q2->a2_yes Yes q2->a2_no No end Consistent Results a2_yes->end

Caption: A systematic workflow for troubleshooting stability-related experimental issues.

Best Practices for Handling and Storage

To ensure the long-term integrity of 3-Amino-5-allylthio-1,2,4-thiadiazole, adhere to the following best practices:

  • Procurement and Initial Handling: Upon receipt, inspect the certificate of analysis for purity and storage recommendations.

  • Storage of Solid Compound: Store the solid material in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at the recommended temperature (typically -20°C), and protected from light.

  • Solution Storage: As a general rule, avoid long-term storage of solutions. If necessary, store stock solutions in aprotic solvents at -80°C in single-use aliquots.

  • Use of Degassed Solvents: For reactions sensitive to oxidation, use solvents that have been properly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Inert Atmosphere for Reactions: For sensitive experiments, conduct reactions under an inert atmosphere using standard techniques like a glovebox or Schlenk line.

By understanding the potential instabilities of 3-Amino-5-allylthio-1,2,4-thiadiazole and implementing these proactive measures, you can significantly enhance the reliability and reproducibility of your research.

References

  • Stability of Allyl Isothiocyanate in an Aqueous Solution. (2025-09-06).
  • Greene, D. G., & Pezacki, J. P. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PLOS ONE, 10(10), e0140237. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
  • Allen, L. V. (2014).
  • Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited.
  • Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. (2024, September 4). Pearson.
  • Barbooti, M. M., Al-Sammerrai, D. A., & Al-Bayati, Y. K. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions.
  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
  • Tabarelli, G., et al. (2025-08-06). Direct Synthesis of Allylic Thioethers Under Greener Conditions: A Solvent- and Catalyst-Free Approach.
  • Kamkhede, D. B. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Paneth, A., & Plech, T. (2018). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 23(6), 1375.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025-08-05).
  • Restek Corporation. (2021, January 11). Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PMC.
  • Biology LibreTexts. (2026, January 19). 18.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Technical Support Center: Addressing the Air Stability of Sulfide Feedstocks. (2025). Benchchem.
  • Goulart, M. O. F., & de Oliveira, R. B. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 51(6), 819-827.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). PubMed Central.
  • General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1.
  • Stability of sulfur molecules and insights into sulfur allotropy. (2023, March 6).
  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021, December 4).
  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing).
  • Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. Baghdad Science Journal.
  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2025, December 12). PubMed Central.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025, October 1). PMC.
  • Biochemistry, Amino Acid Synthesis and Degradation. (2023, January 11).
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. (2011, July 5). Whitesides Research Group.
  • Amino Acid Metabolism and Heritable Disorders of Degradation.
  • Chemistry LibreTexts. (2024, May 12). 9.
  • The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. (2025, August 6).
  • Degradation pathways of amino acids during thermal utilization of biomass: a review. Journal of the Energy Institute.

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of 3-Amino-5-allylthio-1,2,4-thiadiazole

Welcome to the technical support center for 3-Amino-5-allylthio-1,2,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals who are working with this novel heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-allylthio-1,2,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals who are working with this novel heterocyclic compound. As a derivative of the versatile 1,2,4-thiadiazole scaffold, this molecule holds potential for a range of biological activities. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the experimental challenges and unlock the full therapeutic potential of your compound.

The 1,2,4-thiadiazole ring is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The presence of an amino group and an allylthio substituent on your specific molecule, 3-Amino-5-allylthio-1,2,4-thiadiazole, offers unique opportunities for chemical modification and biological interaction. This guide will help you address common hurdles in the early stages of drug discovery and lead optimization.

Troubleshooting Guide: From Initial Hit to Optimized Lead

This section addresses common experimental issues you might encounter after synthesizing and obtaining initial biological data for 3-Amino-5-allylthio-1,2,4-thiadiazole.

Scenario 1: Low or Inconsistent Biological Activity in Initial Screens

You've successfully synthesized 3-Amino-5-allylthio-1,2,4-thiadiazole, but your initial in vitro assays show weak or highly variable activity.

Possible Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility: Many heterocyclic compounds exhibit low solubility in aqueous assay buffers, leading to precipitation and inaccurate activity measurements.[3] The sulfur atom in the thiadiazole ring can increase lipid solubility.[4]

    • Protocol 1: Solubility Assessment and Enhancement.

      • Determine Aqueous Solubility: Use a nephelometric or UV-Vis spectrophotometric method to determine the kinetic and thermodynamic solubility of your compound in physiological buffers (e.g., PBS, pH 7.4).

      • Co-solvent Titration: If solubility is low, systematically evaluate the effect of biocompatible co-solvents like DMSO, ethanol, or PEG-400 on your assay. Start with a low percentage (e.g., 0.1%) and titrate up to the maximum tolerated by your assay system (typically <1%).

      • Formulation Strategies: For in vivo studies, consider formulation approaches such as creating a salt form (if the amino group is sufficiently basic), or using cyclodextrins to form inclusion complexes.[5]

  • Compound Instability: The allylthio group can be susceptible to oxidation or other transformations under certain assay conditions (e.g., prolonged incubation, presence of certain metals).

    • Protocol 2: Stability Assessment.

      • Incubate and Analyze: Incubate your compound in the assay buffer under the exact conditions of your experiment (time, temperature, light exposure).

      • LC-MS Analysis: At various time points, analyze the sample by LC-MS to detect any degradation products. The appearance of new peaks with different mass-to-charge ratios indicates instability.

  • Non-specific Binding or Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that may lead to false-positive or false-negative results by non-specifically interacting with proteins or other assay components.

    • Protocol 3: Aggregation Assessment.

      • Dynamic Light Scattering (DLS): Use DLS to detect the presence of aggregates in your compound solutions at various concentrations.

      • Detergent Test: Include a non-ionic detergent like Triton X-100 (at a concentration above its critical micelle concentration) in your assay. A significant change in the dose-response curve in the presence of the detergent can indicate that aggregation was influencing the results.

Experimental Workflow for Addressing Low Initial Activity

A Initial Hit: 3-Amino-5-allylthio- 1,2,4-thiadiazole B Low or Inconsistent Biological Activity A->B C Assess Physicochemical Properties B->C D Solubility Assessment (Protocol 1) C->D E Stability Assessment (Protocol 2) C->E F Aggregation Assessment (Protocol 3) C->F G Solubility Issue Identified D->G Low Solubility H Stability Issue Identified E->H Degradation Detected I Aggregation Issue Identified F->I Aggregates Detected J Optimize Assay Conditions (Co-solvents, Detergents) G->J K Structural Modification (Improve Solubility/Stability) G->K H->J H->K I->J L Re-evaluate Biological Activity J->L K->L

Caption: Troubleshooting workflow for low initial biological activity.

Scenario 2: Promising In Vitro Activity, but Poor In Vivo Efficacy

Your compound shows good potency in cell-based assays, but fails to demonstrate the expected effect in animal models.

Possible Causes & Troubleshooting Steps:

  • Poor Metabolic Stability: The compound may be rapidly metabolized in the liver, leading to low systemic exposure. The allyl group is a potential site for metabolic oxidation.[6]

    • Protocol 4: In Vitro Metabolic Stability Assay.

      • Incubation with Liver Microsomes: Incubate your compound with liver microsomes (from human, rat, or mouse, depending on your animal model) in the presence of NADPH.

      • Quantify Parent Compound: At various time points, quench the reaction and analyze the samples by LC-MS/MS to quantify the amount of remaining parent compound.

      • Calculate Half-life and Intrinsic Clearance: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) to predict in vivo clearance.[7][8]

  • Low Bioavailability: Poor absorption from the gastrointestinal tract (for oral administration) can be a major hurdle. This can be due to low solubility or high efflux by transporters like P-glycoprotein.

    • Protocol 5: Permeability Assessment (Caco-2 Assay).

      • Cell Monolayer: Seed Caco-2 cells on a permeable support and allow them to differentiate into a monolayer that mimics the intestinal epithelium.

      • Bidirectional Transport: Add your compound to either the apical or basolateral side and measure its appearance on the opposite side over time.

      • Calculate Apparent Permeability (Papp): A high Papp value in the apical-to-basolateral direction and a low efflux ratio (basolateral-to-apical / apical-to-basolateral) suggest good passive permeability.

  • Unidentified Off-Target Effects: The compound might have off-target activities that counteract its intended therapeutic effect in a complex biological system.

    • Protocol 6: Preliminary Target Deconvolution.

      • Affinity Chromatography: Synthesize a derivative of your compound with a linker and immobilize it on a solid support to "fish" for binding proteins from cell lysates.[9]

      • Proteomic Analysis: Identify the bound proteins using mass spectrometry. This can provide clues about both on-target and off-target interactions.

Data Summary: Interpreting Metabolic Stability and Permeability Data

ParameterFavorable RangeImplication of Poor ResultPotential Solution
In Vitro Half-life (t½) > 30 minRapid clearance in vivoStructural modification to block metabolic sites.
Intrinsic Clearance (CLint) < 30 µL/min/mg proteinHigh first-pass metabolismProdrug approach or structural modification.
Caco-2 Papp (A→B) > 1 x 10⁻⁶ cm/sPoor absorptionImprove solubility; structural modification to increase lipophilicity (within limits).
Efflux Ratio (B→A / A→B) < 2Active efflux limits absorptionStructural modification to reduce recognition by efflux transporters.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sites for structural modification on 3-Amino-5-allylthio-1,2,4-thiadiazole to improve its activity?

A: The primary sites for modification are the 3-amino group and the 5-allylthio substituent.

  • 3-Amino Group: This group is an excellent handle for derivatization. You can perform acylation, sulfonylation, or reductive amination to introduce a variety of substituents. This can be used to explore the structure-activity relationship (SAR) and modulate physicochemical properties like solubility and lipophilicity. For example, introducing a polar group could enhance aqueous solubility.

  • 5-Allylthio Group: The allyl group can be modified to improve metabolic stability. Replacing the double bond with a more stable moiety, such as a cyclopropyl or a saturated alkyl chain, can prevent metabolic oxidation.[6] Alternatively, replacing the entire allylthio group with other substituents can explore different binding interactions with the target protein. The 5-position in 1,2,4-thiadiazoles is often a reactive site for nucleophilic substitution.

Logical Flow for Structural Modification

A Lead Compound: 3-Amino-5-allylthio-1,2,4-thiadiazole B Identify Liabilities (Solubility, Metabolism, etc.) A->B C Hypothesize Structural Modifications B->C D Modify 3-Amino Group (Acylation, etc.) C->D E Modify 5-Allylthio Group (Bioisosteric Replacement) C->E F Synthesize Analogs D->F E->F G Evaluate Analogs (Activity, Solubility, Stability) F->G H Establish Structure-Activity Relationship (SAR) G->H I Optimized Lead Compound H->I

Caption: Iterative cycle of lead optimization through structural modification.

Q2: I don't know the biological target of my compound. How can I identify it?

A: Identifying the molecular target is a critical step. This process is often called target deconvolution. Several strategies can be employed:

  • Computational Approaches: If you have a hypothesis about the mode of action (e.g., enzyme inhibition), you can use molecular docking to screen your compound against a panel of known protein structures.

  • Affinity-Based Methods: As mentioned in Protocol 6, chemical proteomics using affinity probes is a powerful tool.[9][10] This involves creating a tagged version of your molecule to pull down its binding partners from a cell lysate.

  • Genetic Approaches: Techniques like CRISPR/Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to your compound, thereby pointing to the target or pathway.

  • Phenotypic Screening Comparison: Comparing the cellular phenotype induced by your compound with those of well-characterized drugs can provide clues about its mechanism of action.[11]

Q3: My synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole is low-yielding. Are there alternative synthetic routes?

A: The synthesis of substituted 1,2,4-thiadiazoles can be challenging. Common routes often involve the cyclization of amidines with thiocyanates or the oxidative cyclization of imidoyl thioureas.[12][13] If your current method is inefficient, consider the following:

  • Alternative Starting Materials: Explore different precursors for the thiadiazole ring formation.

  • Catalyst and Reaction Condition Optimization: Systematically screen different catalysts (e.g., copper-based catalysts for oxidative cyclization), bases, solvents, and temperatures to optimize the yield of the desired product.[14]

  • Purification Strategy: An improved purification method, such as Soxhlet extraction as reported for a similar compound, might improve the isolated yield by efficiently removing inorganic salts.[12]

Q4: How can I improve the metabolic stability of the allylthio group without losing biological activity?

A: The allyl group is a known site of metabolism. To improve stability while retaining activity, consider these strategies:

  • Bioisosteric Replacement: Replace the allyl group with a bioisostere – a group with similar steric and electronic properties but different metabolic susceptibility. Examples include:

    • Cyclopropyl group: Often metabolically more stable than an allyl group.

    • Propargyl group (with a triple bond): Can alter metabolic pathways.

    • Halogenated alkyl groups: Introducing fluorine can block sites of metabolism.

  • Deuteration: Replacing hydrogens on the allyl group with deuterium can slow down metabolism due to the kinetic isotope effect.

Any modification should be followed by re-testing for biological activity to ensure that the change has not disrupted a critical interaction with the biological target.

References

  • Patel, H. D., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal of Chemistry. Available at: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine. Available at: [Link]

  • Al-Sultani, A. J. H., et al. (2019). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available at: [Link]

  • Black, D. StC., et al. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank. Available at: [Link]

  • Gürkok, G., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal of Chemistry. Available at: [Link]

  • Kim, Y. C., et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Yao, S. Q., et al. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports. Available at: [Link]

  • Testa, B. (2019). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules. Available at: [Link]

  • Perlovich, G. L., et al. (2016). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Available at: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Dove Medical Press. Available at: [Link]

  • Kaur, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]

  • Li, J., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry. Available at: [Link]

  • Procter, D. J., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tehrani, K. A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Brieflands. Available at: [Link]

  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved from [Link]

  • Roughley, S. D. (2021). CHAPTER 2: Tactics to Improve Solubility Available. In Royal Society of Chemistry. Retrieved from [Link]

  • Anastassova, V., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. Available at: [Link]

  • Kurzer, F. (1982). 1,2,4-Thiadiazoles. In Advances in Heterocyclic Chemistry.
  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

  • El-Masry, A. H., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole. Retrieved from [Link]

  • Yoshida, M., et al. (2010). Full article: Recent advances in target identification of bioactive natural products. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Available at: [Link]

  • Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics. Available at: [Link]

  • Kumar, A., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Sharma, S., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • El-Sayed, M. A., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]

  • Al-Adilee, K. J., & John, S. A. (2021). Chemical properties of thiadiazole compounds. ResearchGate. Available at: [Link]

  • Patel Singh. (n.d.).
  • Al-Adilee, K. J. (2023). Chemical properties of thiadiazole compounds. Journal of Education for Pure Science. Available at: [Link]

  • Kumar, S., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Wang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B. Available at: [Link]

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